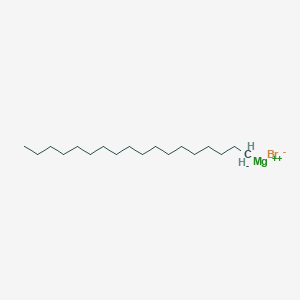
Octadecylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylmagnesium bromide: is a chemical compound with the molecular formula C18H37BrMg . It is a white to light brown solid, commonly found in powder form. This compound is soluble in dry, anhydrous solvents such as diethyl ether and tetrahydrofuran. This compound is sensitive to moisture and must be stored in a sealed container to prevent contact with water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecylmagnesium bromide is typically synthesized through the reaction of octadecyl bromide with magnesium turnings in the presence of a dry solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The general reaction conditions involve heating the mixture to facilitate the reaction and then filtering the solution to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity. The product is then purified and packaged under anhydrous conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, such as carbonyl compounds, to form alcohols, ketones, and other organic compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Esters and Lactones: Reacts to form tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Major Products Formed:
Alcohols: Formed by the reaction with aldehydes and ketones.
Carboxylic Acids: Formed by the reaction with carbon dioxide.
Ketones: Formed by the reaction with esters
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecylmagnesium bromide is widely used in organic synthesis as a Grignard reagent. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic molecules.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of octadecylmagnesium bromide involves its role as a nucleophilic reagent. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of a new carbon-carbon bond and the subsequent formation of alcohols, ketones, or other products .
Vergleich Mit ähnlichen Verbindungen
Methylmagnesium bromide: A Grignard reagent with a shorter alkyl chain.
Phenylmagnesium bromide: A Grignard reagent with an aromatic ring.
Butylmagnesium bromide: A Grignard reagent with a butyl group.
Uniqueness: Octadecylmagnesium bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain Grignard reagents. This makes it particularly useful in the synthesis of long-chain organic molecules and in applications requiring specific hydrophobic properties .
Eigenschaften
IUPAC Name |
magnesium;octadecane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQIXDHCLAVCF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


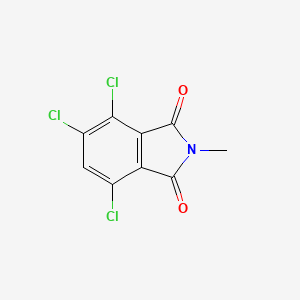
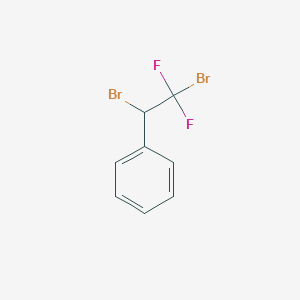
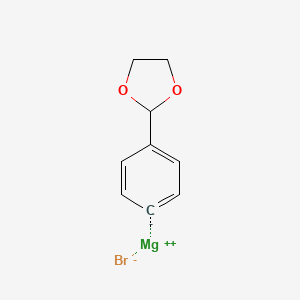
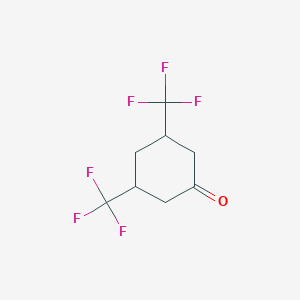
![4-[2-(trimethoxysilyl)ethyl]pyridine](/img/structure/B6307659.png)
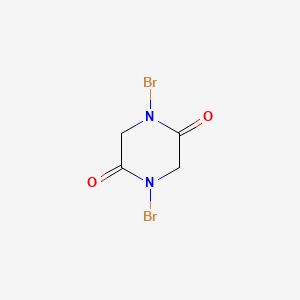
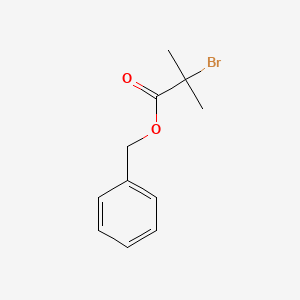

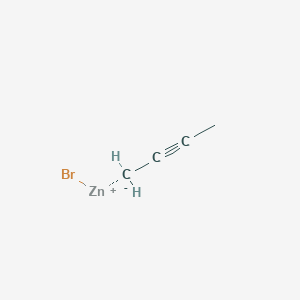
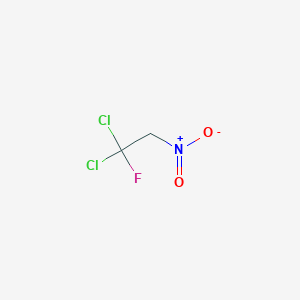
![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)

